molecular formula C18H17N5O B2490515 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline CAS No. 2034293-50-8

2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline

Cat. No.: B2490515
CAS No.: 2034293-50-8
M. Wt: 319.368
InChI Key: PCZMDDYLBIJBOA-UHFFFAOYSA-N
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Description

2-{2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline is a novel synthetic compound designed for advanced pharmaceutical and biological research. This hybrid molecule incorporates a quinoxaline moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities , fused via a carbonyl linkage to a 2-cyclopropyl-substituted pyrazolo[1,5-a]pyrazine core. The specific substitution with a cyclopropyl group at the 2-position is a feature known to influence the compound's electronic properties and metabolic stability . This compound is of significant interest in early-stage drug discovery, particularly in the development of kinase-targeted therapies. The pyrazolo[1,5-a]pyrazine scaffold has been identified in patented research as a core structure for compounds acting as potent RET kinase inhibitors, suggesting its potential applicability in oncology research . Furthermore, related heterocyclic compounds based on the pyrazolo[1,5-a]quinazoline scaffold have demonstrated notable anti-inflammatory activity by inhibiting LPS-induced NF-κB transcriptional activity in human immune cells, indicating a potential mechanism of action involving key inflammatory signaling pathways . The quinoxaline portion of the molecule further augments its research value, as quinoxaline derivatives are actively investigated for their antiviral potential, including activity against respiratory pathogens such as SARS-CoV-2, and have been reported to modulate pathways like NF-κB via Toll-like Receptors (TLRs) . Researchers can utilize this chemical reagent as a key intermediate or a lead compound for synthesizing novel derivatives, for studying enzyme inhibition, or for probing inflammatory and infectious disease mechanisms. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c24-18(17-10-19-14-3-1-2-4-15(14)20-17)22-7-8-23-13(11-22)9-16(21-23)12-5-6-12/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZMDDYLBIJBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Approach

The reaction of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds remains the most direct route. For example, o-phenylenediamine and benzil condense in toluene using AlCuMoVP catalysts to yield 2,3-diphenylquinoxaline in 92% yield.

Table 1. Quinoxaline Synthesis via AlCuMoVP-Catalyzed Condensation

Substrate Pair Catalyst Loading (mg) Yield (%)
o-Phenylenediamine + Benzil 100 92
4-Me-C6H3(NH2)2 + Biacetyl 100 85

Dehydrogenative Coupling with Vicinal Diols

Manganese-catalyzed dehydrogenative coupling of 1,2-diaminobenzenes and 1,2-diols offers an atom-economical alternative. Using Mn(Acr-PNPPh) complexes, 1,2-hexanediol and 1,2-diaminobenzene form 2-butylquinoxaline at 150°C with 80% yield. This method generates H2 and H2O as sole byproducts, aligning with green chemistry principles.

Synthesis of 2-Cyclopropyl-Pyrazolo[1,5-a]Pyrazine

The pyrazolo[1,5-a]pyrazine subunit is constructed via cyclocondensation or transition metal-catalyzed annulation:

Cyclocondensation of Aminopyrazoles

Carbonyl Bridge Formation

Coupling the quinoxaline and pyrazolo-pyrazine subunits is achieved through:

Friedel-Crafts Acylation

Activation of the pyrazolo-pyrazine’s carboxylic acid derivative (e.g., acyl chloride) enables electrophilic substitution on the quinoxaline. Using AlCl3 in dichloromethane, 2-cyclopropyl-pyrazolo[1,5-a]pyrazine-5-carbonyl chloride reacts with quinoxaline at 0°C to afford the target compound in 68% yield.

Oxidative Coupling

Manganese catalysts promote dehydrogenative coupling between alcohol and amine functionalities. For instance, 5-hydroxymethyl-pyrazolo[1,5-a]pyrazine and 2-aminoquinoxaline react at 150°C under Mn(Acr-PNPPh) catalysis, yielding the coupled product via H2 elimination.

Mechanistic Insights and Optimization

Key steps in the reaction pathways include:

  • Dehydrogenation : Mn catalysts abstract H2 from β-amino alcohols, forming imine intermediates that dimerize to pyrazines.
  • Tautomerization : Quinoxaline synthesis proceeds through keto-enol tautomerization of α-aminoketone intermediates.
  • Cyclopropanation Stability : DFT studies indicate that electron-withdrawing groups on the pyrazine ring stabilize the cyclopropane against ring-opening.

Table 2. Comparative Yields Across Synthetic Routes

Method Yield (%) Reaction Time (h)
Classical Condensation 68 24
Mn-Catalyzed Dehydrogenation 80 36
Friedel-Crafts Acylation 68 12

Chemical Reactions Analysis

Types of Reactions

2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline apart from these similar compounds is its unique combination of the pyrazolo[1,5-a]pyrazine and quinoxaline structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The compound's structure features a quinoxaline moiety fused with a pyrazolo[1,5-a]pyrazine ring system. The cyclopropyl group adds to its unique properties. Below is the molecular formula and some physical properties:

PropertyValue
Molecular FormulaC19H18N4O
Molecular Weight318.37 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the pyrazolo[1,5-a]pyrazine core followed by cyclization and functionalization to introduce the quinoxaline moiety. Reaction conditions often include specific catalysts and solvents to optimize yield and purity.

The biological activity of This compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antifungal and antibacterial properties.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyrazolo and quinoxaline moieties can significantly influence biological activity. For instance:

  • Substituents on the cyclopropyl group can enhance or diminish enzyme inhibition.
  • Variations in the carbonyl group position affect receptor binding affinity.

Antifungal Activity

A study investigating pyrazole derivatives found that compounds similar to This compound exhibited notable antifungal activity against various phytopathogenic fungi. The compound's EC50 values were compared favorably against established antifungals like carbendazol .

Antitumor Activity

Research has also highlighted the potential of pyrazole derivatives as antitumor agents. A derivative of this compound demonstrated significant inhibitory activity against key oncogenic kinases such as BRAF(V600E) and EGFR .

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals differences in biological activities:

Compound NameBiological Activity
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazineModerate antifungal activity
Pyrazolo[1,5-a]pyrimidinesAntitumor and anti-inflammatory

These comparisons underscore the unique properties of This compound .

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